Gentamicin C2 Pentaacetate Salt

描述

Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components: gentamicins C1, C2, and C1a. It is a derivative of gentamicin, which is an aminoglycoside antibiotic used to treat a variety of bacterial infections. This compound is particularly noted for its antibacterial properties and is used primarily in scientific research .

作用机制

Target of Action

Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three components . The primary targets of Gentamicin are the bacterial ribosomes . It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome .

Mode of Action

Gentamicin disrupts protein synthesis in bacteria by binding to the bacterial ribosome . This interaction inhibits the process of translation, preventing the bacteria from producing essential proteins, which ultimately leads to bacterial death .

Biochemical Pathways

It is known that the drug interferes with protein synthesis in bacteria, disrupting their normal cellular processes .

Pharmacokinetics

Studies on gentamicin have shown that it has a small therapeutic window and its use is impaired by widespread resistance arising from the presence of aminoglycoside modifying enzymes (ames) or ribosomal methyltransferases (rmts) .

Result of Action

The result of Gentamicin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosome and disrupting protein synthesis, Gentamicin prevents the bacteria from producing essential proteins, leading to bacterial death .

生化分析

Biochemical Properties

Gentamicin C2 Pentaacetate Salt interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome, disrupting protein synthesis and inhibiting bacteria . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound has significant effects on cellular processes. It disrupts protein synthesis in bacteria, which leads to inhibition of bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the 16 S rRNA of the 30 S subunit in the bacterial ribosome . This binding disrupts protein synthesis, leading to the antibacterial effects of the compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the exposure of Gentamicin was found to be lower in infected piglets compared to healthy ones, and it was eliminated faster in the infected piglets .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study found that after a single intramuscular dose (10 mg/kg) in piglets, the gentamicin exposure was 36% lower in the infected piglets compared to the healthy piglets .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by fermentation from Micromonospora species . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gentamicins C1, C2, and C2a involves methyl substitution at the 6′-position. This synthetic route provides an alternative to previous chromatographic methods for accessing these compounds . The preparation of Gentamicin C2 Pentaacetate Salt typically involves the acetylation of gentamicin C2, resulting in the pentaacetate derivative.

Industrial Production Methods: Gentamicin is produced by fermentation from Micromonospora species. The exact composition of the gentamicin mixture can vary depending on the source but generally includes gentamicins C1, C1a, C2, C2a, and C2b, along with minor amounts of other related compounds .

化学反应分析

Types of Reactions: Gentamicin C2 Pentaacetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acetylating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound include various acetylated derivatives, which are used to study the structure-activity relationships and improve the compound’s efficacy and safety profile .

科学研究应用

Gentamicin C2 Pentaacetate Salt is widely used in scientific research due to its potent antibacterial properties. It is used in studies related to bacterial ribosomes and hybrid ribosomes, particularly in understanding the mechanisms of antibacterial resistance and ototoxicity . Additionally, it is used in proteomic analyses to study the effects of various salts on gentamicin biosynthesis . The compound is also employed in the development of new antibiotics and in the study of bacterial protein synthesis inhibition .

相似化合物的比较

Gentamicin C2 Pentaacetate Salt is similar to other aminoglycoside antibiotics such as kanamycin and tobramycin. it is unique due to its specific acetylation pattern, which can influence its antibacterial activity and toxicity profile. Similar compounds include gentamicins C1, C1a, C2a, and C2b, each with slight variations in their chemical structure and biological activity .

生物活性

Gentamicin C2 Pentaacetate Salt is a member of the aminoglycoside class of antibiotics, primarily used for its potent antibacterial properties. This compound is derived from gentamicin, which consists of several closely related components, including gentamicins C1, C2, and C1a. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and effects on various bacterial strains.

Target Interaction

this compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. Specifically, it interacts with the 16S rRNA , inhibiting protein synthesis crucial for bacterial growth and survival. This binding occurs at the aminoacyl site, disrupting the translation process and leading to the production of nonfunctional proteins.

Biochemical Pathways

The disruption of protein synthesis results in significant biochemical changes within bacterial cells. The inhibition leads to a cessation of essential cellular processes, ultimately causing bacterial cell death. The bactericidal action is largely attributed to the drug's ability to induce misreading of mRNA, further contributing to defective protein formation.

Pharmacokinetics

This compound has a narrow therapeutic window, necessitating careful monitoring during use. Its pharmacokinetic profile reveals that absorption and distribution can vary significantly based on the physiological state of the subject. For instance, studies indicated that infected piglets exhibited lower exposure levels to gentamicin compared to healthy counterparts, with faster elimination rates observed in the infected group.

Efficacy Against Bacterial Strains

This compound demonstrates broad-spectrum activity against various Gram-negative and some Gram-positive bacteria. Its effectiveness can be influenced by factors such as bacterial resistance mechanisms, which include aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases (RMTs). These resistance factors can diminish the efficacy of gentamicin by altering its target sites or enzymatically modifying the drug itself.

Table 1: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 0.5 - 4 µg/mL | Sensitive strains |

| Pseudomonas aeruginosa | 1 - 8 µg/mL | Variable susceptibility |

| Staphylococcus aureus | 2 - 16 µg/mL | Some strains exhibit resistance |

| Klebsiella pneumoniae | 0.5 - 8 µg/mL | Resistance in clinical isolates |

Case Studies and Research Findings

Several studies have explored the biological activity and clinical applications of this compound:

- Study on Infected Piglets: A study involving intramuscular administration of gentamicin (10 mg/kg) in infected piglets revealed that drug exposure was substantially lower in infected subjects compared to healthy ones, highlighting the impact of infection on pharmacokinetics.

- Resistance Mechanisms: Research has documented cases where bacterial strains developed resistance through enzymatic modification or target alteration, significantly impacting treatment outcomes. For example, strains producing AAC(3)-IV AME showed reduced susceptibility to gentamicin .

- Clinical Efficacy: In clinical settings, this compound has been effectively used for treating severe infections caused by multidrug-resistant organisms. Its application has been particularly noted in cases where conventional treatments failed due to resistance .

属性

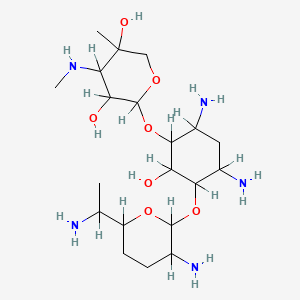

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860351 | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。